molecular formula C3H9IS B564564 Trimethyl-D9-sulfonium iodide CAS No. 106776-17-4

Trimethyl-D9-sulfonium iodide

Cat. No.: B564564
CAS No.: 106776-17-4
M. Wt: 213.124
InChI Key: VFJYIHQDILEQNR-KYRNGWDOSA-M
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Description

Mechanism of Action

Target of Action

Trimethyl-D9-sulfonium iodide primarily targets carbonyl compounds , specifically ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

This compound interacts with its targets through a process known as the Corey-Chaykovsky Reaction . This reaction begins with the deprotonation of sulfonium halides with strong bases to generate ylides . The ylide then acts as a nucleophile, attacking the carbonyl compound . The resulting oxygen anion reacts as an intramolecular nucleophile towards the electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .

Biochemical Pathways

The interaction of this compound with carbonyl compounds leads to the formation of epoxides . Epoxides are cyclic ethers that are involved in various biochemical pathways. They can undergo reactions to form a variety of other compounds, serving as versatile intermediates in organic synthesis .

Result of Action

The primary result of this compound’s action is the formation of epoxides from carbonyl compounds . Epoxides are valuable in organic synthesis due to their ability to undergo a variety of reactions, leading to the formation of a wide range of products.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the generation of the ylide that initiates the Corey-Chaykovsky Reaction . Additionally, the reaction’s efficiency can be affected by the solvent used, the temperature, and the presence of other substances that can react with the ylide or the carbonyl compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl-D9-sulfonium iodide can be synthesized by reacting trimethylsulfonium iodide with deuterated methyl iodide (CD3I). The reaction typically occurs in an inert atmosphere to prevent any unwanted side reactions. The reaction is as follows:

(CD3)2S+CD3I[(CD3)3S]+I(CD_3)_2S + CD_3I \rightarrow [(CD_3)_3S]^+I^- (CD3​)2​S+CD3​I→[(CD3​)3​S]+I−

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The use of deuterated reagents ensures the incorporation of deuterium atoms, which is crucial for its application in NMR studies .

Chemical Reactions Analysis

Types of Reactions: Trimethyl-D9-sulfonium iodide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions:

    Nucleophiles: Such as hydroxide ions (OH^-), cyanide ions (CN^-), and thiolate ions (RS^-).

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Major Products:

Scientific Research Applications

Trimethyl-D9-sulfonium iodide is widely used in scientific research due to its unique properties:

    NMR Studies: The deuterium atoms make it an excellent internal standard for NMR spectroscopy, providing accurate and reliable data.

    Analytical Chemistry: Used as a reference material in mass spectrometry and other analytical techniques.

    Biological Studies: Helps in tracing metabolic pathways and studying enzyme mechanisms.

    Industrial Applications: Used in the synthesis of deuterated compounds for various industrial applications

Comparison with Similar Compounds

  • Trimethylsulfonium iodide
  • Trimethylsulfoxonium iodide
  • Dimethylsulfonium methylide

Uniqueness: Trimethyl-D9-sulfonium iodide is unique due to the presence of deuterium atoms, which enhance its utility in NMR studies and other analytical applications. The deuterium labeling provides distinct advantages in tracing and studying complex chemical and biological processes .

Properties

IUPAC Name

tris(trideuteriomethyl)sulfanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9S.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJYIHQDILEQNR-KYRNGWDOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[S+](C([2H])([2H])[2H])C([2H])([2H])[2H].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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